(R)-2,2'-Bis(diphenylphosphino)-4,4',6,6'-tetramethoxy)-1,1'-biphenyl

Description

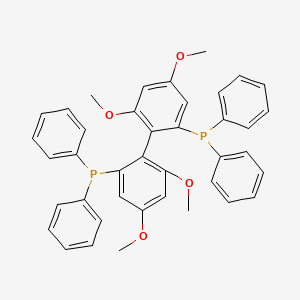

(R)-2,2'-Bis(diphenylphosphino)-4,4',6,6'-tetramethoxy-1,1'-biphenyl (abbreviated as Ph-Garphos™, though per instruction, full nomenclature is retained) is a chiral bisphosphine ligand featuring a biphenyl backbone with:

- Diphosphine groups at the 2,2' positions (PPh₂ substituents).

- Methoxy groups at the 4,4',6,6' positions.

- (R)-configuration, imparting axial chirality critical for asymmetric catalysis .

Its molecular weight is 642.66 g/mol (C₄₄H₄₀O₄P₂), with ≥97% purity in commercial preparations . The tetramethoxy substitution enhances electron density at the phosphorus centers, improving metal coordination and catalytic activity in enantioselective transformations .

Properties

IUPAC Name |

[2-(2-diphenylphosphanyl-4,6-dimethoxyphenyl)-3,5-dimethoxyphenyl]-diphenylphosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H36O4P2/c1-41-29-25-35(43-3)39(37(27-29)45(31-17-9-5-10-18-31)32-19-11-6-12-20-32)40-36(44-4)26-30(42-2)28-38(40)46(33-21-13-7-14-22-33)34-23-15-8-16-24-34/h5-28H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSQIPQZYSQJPNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(C=C(C=C4P(C5=CC=CC=C5)C6=CC=CC=C6)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H36O4P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

642.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365531-75-4 | |

| Record name | (R)-2,2'-Bis(diphenylphosphino)-4,4',6,6'-tetramethoxy)-1,1'-biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

The compound, also known as (S)-2,2’-Bis(diphenylphosphino)-4,4’,6,6’-tetramethoxybiphenyl, is a type of organophosphorus compound. It is a common symmetrical bidentate ligand in coordination chemistry. The primary targets of this compound are transition metal ions in various chemical reactions.

Mode of Action

The compound acts as a chelating agent, binding to the transition metal ions through its phosphorus atoms. This interaction stabilizes the metal ion and facilitates its participation in various chemical reactions.

Biochemical Pathways

It is known that the compound plays a crucial role in catalyzing various chemical reactions involving transition metal ions.

Pharmacokinetics

It is known to be a solid compound that is soluble in organic solvents. This suggests that it may have good bioavailability when administered in an appropriate solvent.

Result of Action

The result of the compound’s action is the facilitation of various chemical reactions involving transition metal ions. By acting as a chelating agent, it stabilizes the metal ions and allows them to participate more effectively in these reactions.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other ligands in the reaction environment can affect the compound’s ability to bind to the metal ions. Additionally, the compound’s stability and efficacy can be affected by factors such as temperature and pH.

Biological Activity

(R)-2,2'-Bis(diphenylphosphino)-4,4',6,6'-tetramethoxy-1,1'-biphenyl is a phosphine compound that has garnered attention for its potential biological activities. This article explores its biological properties, including anti-cancer effects, mechanisms of action, and relevant case studies.

- Chemical Formula : C30H34O4P2

- Molecular Weight : 510.62 g/mol

- CAS Number : 944836-22-0

- Appearance : Solid

This compound belongs to a class of phosphine ligands known for their ability to form complexes with transition metals, which can enhance their biological activity.

Anti-Cancer Properties

Recent studies have demonstrated that (R)-2,2'-Bis(diphenylphosphino)-4,4',6,6'-tetramethoxy-1,1'-biphenyl exhibits significant anti-cancer activity.

Case Study 1: In Vitro Analysis

In vitro experiments were conducted on various murine cancer cell lines (LLC1, 4T1, CT26) to assess the anti-proliferative effects:

| Compound | IC50 (µM) LLC1 | IC50 (µM) 4T1 | IC50 (µM) CT26 |

|---|---|---|---|

| (R)-Compound | 4.81 ± 0.34 | 4.72 ± 0.10 | 4.67 ± 0.09 |

| Control X | 94.9 ± 16.0 | 40.2 ± 0.23 | 25.4 ± 0.4 |

The results indicate that (R)-2,2'-Bis(diphenylphosphino)-4,4',6,6'-tetramethoxy-1,1'-biphenyl has a significantly lower IC50 value compared to the control compound X, suggesting a higher potency in inhibiting cancer cell proliferation .

Case Study 2: In Vivo Studies

In vivo studies involving Balb/c mice bearing subcutaneous CT26 tumors showed that administration of (R)-compound at a dose of 0.1 mg/kg resulted in a marked reduction in tumor growth compared to controls treated with DMSO alone:

- Tumor Growth Reduction : Significant decrease noted over treatment duration.

- Toxicity Assessment : No observable signs of toxicity were reported during the study.

These findings highlight the compound's potential as an effective anti-cancer agent with favorable safety profiles .

The biological activity of (R)-2,2'-Bis(diphenylphosphino)-4,4',6,6'-tetramethoxy-1,1'-biphenyl is thought to be mediated through several mechanisms:

- Metal Coordination : The phosphine ligand can coordinate with metal ions to form stable complexes that exhibit enhanced biological activity.

- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to reduced proliferation.

- Apoptosis Induction : Evidence suggests that it promotes programmed cell death in malignant cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Ligands

Key Structural and Electronic Differences

The table below highlights critical distinctions between Ph-Garphos and analogous ligands:

Catalytic Performance in Key Reactions

Asymmetric Hydrogenation

- Ph-Garphos: Limited direct evidence in hydrogenation, but structural analogs like Xyl-P-Phos achieve >99% ee in Ru-catalyzed hydrogenation of propenoic acids .

- BINAP : Widely used in hydrogenation but requires rigid substrates due to steric constraints .

Suzuki–Miyaura Cross-Coupling

- Ph-Garphos: Not explicitly tested in –3, but BINAP and Xyl-P-Phos failed to produce desired products in acyclic allylic systems, while SegPhos led to conjugate addition .

- Tetramethoxy advantage : Ph-Garphos’s electron-rich P-centers may stabilize metal intermediates better than BINAP in such reactions.

Gold-Catalyzed Cycloisomerization

Steric and Electronic Effects

- Steric profile : Ph-Garphos’s biphenyl backbone offers moderate flexibility compared to BINAP’s rigid binaphthyl structure, enabling adaptation to diverse substrates.

- Electronic tuning : The 4,4',6,6'-methoxy groups in Ph-Garphos provide stronger electron donation than BINAP’s unsubstituted backbone or SegPhos’s electron-withdrawing dioxole .

Q & A

(Basic) What synthetic methodologies are employed for preparing (R)-Ph-Garphos, and how do reaction conditions influence yield?

Answer:

The synthesis of (R)-Ph-Garphos typically involves sequential functionalization of a biphenyl backbone. Key steps include:

- Ortho-Directed Lithiation : Introduction of methoxy groups at the 4,4',6,6' positions via directed lithiation, followed by quenching with methylating agents .

- Phosphination : Bis(diphenylphosphino) groups are introduced at the 2,2' positions using chlorodiphenylphosphine under inert conditions to prevent oxidation .

- Chiral Resolution : The (R)-enantiomer is isolated via chiral auxiliaries or crystallization with resolving agents like dibenzoyl-l-tartaric acid .

Critical Factors : - Temperature control (<−40°C) during lithiation minimizes side reactions.

- Air-sensitive intermediates require Schlenk-line techniques .

(Basic) How is the chiral configuration and purity of (R)-Ph-Garphos validated experimentally?

Answer:

- X-ray Crystallography : Single-crystal analysis confirms the absolute (R)-configuration and ligand geometry (e.g., bond angles between P atoms and the biphenyl core) .

- Chiral HPLC : Separates enantiomers to verify >97% enantiomeric excess (ee), as reported in ligand characterization .

- 31P NMR : Detects trace phosphine oxides (δ ~25 ppm) or impurities, ensuring <3% oxidation .

(Advanced) How do the tetramethoxy groups in (R)-Ph-Garphos enhance enantioselectivity in asymmetric hydrogenation?

Answer:

The methoxy groups at 4,4',6,6' positions:

- Steric Shielding : Restrict rotation of the biphenyl backbone, enforcing a rigid chiral pocket that aligns substrates for selective reduction .

- Electronic Effects : Electron-donating methoxy groups increase electron density at phosphorus, modulating metal-ligand bonding in Ru or Rh complexes .

Case Study : In Ru-catalyzed hydrogenation of β-ketoesters, (R)-Ph-Garphos achieves >90% ee, outperforming non-methoxy analogs like BINAP due to improved steric control .

(Advanced) Why do contradictory enantioselectivity outcomes arise when using (R)-Ph-Garphos with different metal centers (e.g., Ru vs. Rh)?

Answer:

Contradictions stem from:

- Metal Coordination Geometry : Ru(II) typically adopts an octahedral geometry, favoring bidentate P,P'-coordination, while Rh(I) prefers square-planar geometries, potentially distorting the ligand’s chiral environment .

- Substrate-Ligand Mismatch : Bulky substrates (e.g., tetrasubstituted alkenes) may clash with methoxy groups in Rh systems, reducing ee. Systematic screening of metal precursors (e.g., [Rh(COD)2]BF4 vs. [RuCl2(p-cymene)]2) is recommended .

(Advanced) How can researchers mitigate air sensitivity and oxidation during catalytic applications of (R)-Ph-Garphos?

Answer:

- Handling Protocols : Store ligands under argon and prepare metal complexes in gloveboxes. Pre-purify solvents (e.g., degas THF with N2) to remove O2 .

- Additives : Add 1 eq. of NaBH4 to reaction mixtures to reduce trace phosphine oxides .

- In Situ Complexation : Pre-form stable metal-ligand complexes (e.g., RuCl2(R)-Ph-Garphos) to enhance air stability .

(Methodological) What spectroscopic and computational tools are critical for analyzing (R)-Ph-Garphos in catalysis?

Answer:

- NMR Spectroscopy : 1H/13C NMR tracks ligand integrity, while 31P NMR identifies metal-ligand coordination shifts (Δδ ~5–10 ppm upon binding) .

- DFT Calculations : Models transition states to rationalize enantioselectivity trends (e.g., non-covalent interactions between methoxy groups and substrates) .

- Kinetic Profiling : Measures turnover frequencies (TOF) under varying pressures (H2 or CO) to optimize catalytic efficiency .

(Advanced) How should researchers design substrate scope studies to evaluate (R)-Ph-Garphos performance?

Answer:

- Diversified Substrates : Test α,β-unsaturated acids, ketones, and heterocyclic olefins to map steric/electronic tolerance .

- Competition Experiments : Compare ee values between electron-rich (e.g., naproxen precursor) and electron-poor substrates (e.g., nitroalkenes) to identify electronic biases .

- High-Throughput Screening : Use parallel reactors to assess >50 substrates under standardized conditions (e.g., 10 bar H2, 25°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.